molecular formula C10H10O3S B097737 Thiochroman-4-one, 8-methyl-, 1,1-dioxide CAS No. 16723-54-9

Thiochroman-4-one, 8-methyl-, 1,1-dioxide

Cat. No. B097737
CAS RN: 16723-54-9
M. Wt: 210.25 g/mol
InChI Key: ICENNGTVIUFMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiochroman-4-one, 8-methyl-, 1,1-dioxide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Thiochroman-4-one, 8-methyl-, 1,1-dioxide is particularly interesting due to its unique structure, which makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of thiochroman-4-one, 8-methyl-, 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell growth and survival. Specifically, thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, thiochroman-4-one, 8-methyl-, 1,1-dioxide can prevent cancer cells from dividing and multiplying.

Biochemical And Physiological Effects

Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that thiochroman-4-one, 8-methyl-, 1,1-dioxide may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of thiochroman-4-one, 8-methyl-, 1,1-dioxide for lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce, which is important for researchers working on a tight budget. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on thiochroman-4-one, 8-methyl-, 1,1-dioxide. One potential area of research is the development of new cancer treatments based on this compound. Researchers may also explore the use of thiochroman-4-one, 8-methyl-, 1,1-dioxide in the treatment of other diseases, such as neurological disorders or inflammatory conditions. Additionally, researchers may investigate the potential of thiochroman-4-one, 8-methyl-, 1,1-dioxide as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of thiochroman-4-one, 8-methyl-, 1,1-dioxide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-hydroxy-2-methylacetophenone with thioacetic acid in the presence of a catalyst. This reaction leads to the formation of thiochroman-4-one, which is then oxidized to thiochroman-4-one, 8-methyl-, 1,1-dioxide using hydrogen peroxide.

Scientific Research Applications

Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that thiochroman-4-one, 8-methyl-, 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

CAS RN

16723-54-9

Product Name

Thiochroman-4-one, 8-methyl-, 1,1-dioxide

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

8-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C10H10O3S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4H,5-6H2,1H3

InChI Key

ICENNGTVIUFMJQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O

synonyms

8-Methyl-3,4-dihydro-4-oxo-2H-1-benzothiopyran 1,1-dioxide

Origin of Product

United States

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